benzo[a]pyren-9-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]pyren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBXCAFTKLFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170012 | |
| Record name | 9-Hydroxybenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-21-6 | |
| Record name | 9-Hydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxybenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxybenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Hydroxybenzo[a]pyrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Chemistry and Structural Modification of Benzo a Pyren 9 Ol
Advanced Methodologies for Benzo[a]pyren-9-ol Synthesis
Modern organic synthesis has provided a versatile toolbox for the construction of complex molecules like this compound. Key to these strategies is the use of transition-metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction has proven to be a powerful tool in the synthesis of benzo[a]pyrene (B130552) derivatives. A notable strategy for the synthesis of this compound involves a multi-step sequence that strategically employs a Suzuki-Miyaura coupling as a key bond-forming step.
A reported synthesis commences with the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-2-iodo-4-methoxybenzene with naphthalene-2-boronic acid ester. This reaction selectively proceeds at the more reactive iodine-bearing position to furnish 2-(2-bromo-5-methoxyphenyl)naphthalene, a crucial intermediate for subsequent transformations.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 1-Bromo-2-iodo-4-methoxybenzene | Naphthalene-2-boronic acid ester | Pd(PPh₃)₄ | 2-(2-Bromo-5-methoxyphenyl)naphthalene | sci-hub.se |
Hartwig and Sonogashira Cross-Coupling Applications
Following the initial Suzuki-Miyaura coupling, the synthesis of this compound continues with the application of other powerful cross-coupling reactions, namely the Hartwig and Sonogashira reactions.
The intermediate, 2-(2-bromo-5-methoxyphenyl)naphthalene, undergoes a palladium-catalyzed Hartwig coupling with BrZnCH₂CO₂Et. This reaction introduces an acetate (B1210297) group, leading to the formation of ethyl 2-(naphthalen-2-yl)-5-methoxyphenyl acetate.
Subsequently, a sequence involving a double Sonogashira coupling is employed. This reaction, typically catalyzed by palladium and copper complexes, involves the coupling of an aryl halide with a terminal alkyne. In the synthesis of a this compound precursor, a double Sonogashira coupling with trimethylsilylacetylene (B32187) (TMSA) is utilized to build the foundational structure for the final cyclization step.
| Starting Material | Coupling Partner | Reaction Type | Key Reagents/Catalysts | Product | Reference |
| 2-(2-Bromo-5-methoxyphenyl)naphthalene | BrZnCH₂CO₂Et | Hartwig Coupling | Pd catalyst | Ethyl 2-(naphthalen-2-yl)-5-methoxyphenyl acetate | sci-hub.se |
| Aryl dihalide precursor | Trimethylsilylacetylene (TMSA) | Sonogashira Coupling | Pd and Cu catalysts | Bis(trimethylsilylethynyl) intermediate | sci-hub.se |
Acid-Catalyzed Cyclization and Demethylation Routes
The final steps in the synthesis of this compound involve an acid-catalyzed cyclization followed by demethylation. After the removal of the trimethylsilyl (B98337) (TMS) protecting groups from the Sonogashira coupling product, a platinum-catalyzed cyclization of the resulting di-alkyne is performed to construct the benzo[a]pyrene core, yielding 9-methoxybenzo[a]pyrene.
The synthesis is completed by the demethylation of the methoxy (B1213986) group to afford the target molecule, this compound. This is typically achieved using strong Lewis acids such as boron tribromide (BBr₃).
| Precursor | Reaction | Catalyst/Reagent | Product | Reference |
| Di-alkyne intermediate | Cyclization | PtCl₂ | 9-Methoxybenzo[a]pyrene | sci-hub.se |
| 9-Methoxybenzo[a]pyrene | Demethylation | BBr₃ | This compound | sci-hub.se |
Preparation of Isotopically Labeled this compound Analogues for Mechanistic Studies
To elucidate the metabolic pathways and mechanisms of action of benzo[a]pyrene, isotopically labeled analogues of its metabolites, including this compound, are indispensable tools. The synthesis of ¹³C-labeled benzo[a]pyrene metabolites has been developed to serve as internal standards for sensitive analytical methods like stable isotope dilution liquid chromatography/mass spectrometry (LC/MS).
A synthetic method has been reported for the preparation of ¹³C₄-labeled benzo[a]pyren-8-ol, which serves as a precursor for other oxidized metabolites. This approach introduces the ¹³C atoms in a single step, offering an efficient route to these valuable research compounds. The isotopic purities of the resulting metabolites are reported to be ≥99.9%. sci-hub.se While the direct synthesis of ¹³C-labeled this compound is not explicitly detailed in this specific method, the established strategies for synthesizing labeled precursors can be adapted for this purpose. These labeled compounds are crucial for accurately quantifying metabolite levels in biological systems and for detailed mechanistic investigations into the role of this compound in carcinogenesis.
Chemical Derivatization and Functionalization of this compound for Research Probes
The hydroxyl group of this compound provides a convenient handle for chemical derivatization, enabling the creation of molecular probes to investigate its biological interactions and functions. While specific derivatization of this compound for probe development is an area of ongoing research, the principles of functionalizing phenolic compounds are well-established.
For instance, the hydroxyl group can be converted into an ether or ester, allowing for the attachment of various reporter groups such as fluorophores or biotin. These functionalized derivatives can be used in a variety of applications, including:
Fluorescence Microscopy: To visualize the subcellular localization of this compound.
Affinity Chromatography: To isolate and identify proteins that bind to this compound.
Immunoassays: To develop antibodies that specifically recognize this compound.
Enzymatic Biotransformation and Metabolic Fates of Benzo a Pyren 9 Ol Precursors
Phase I Metabolic Pathways Leading to Benzo[a]pyren-9-ol Formation
The initial and rate-limiting step in the metabolic activation of B[a]P is its oxidation by Phase I enzymes, which leads to the formation of various metabolites, including phenols, quinones, epoxides, and dihydrodiols. researchgate.net Among the phenolic metabolites, B[a]P-9-ol is a significant product. nih.govnih.gov
Cytochrome P450-Mediated Hydroxylation Mechanisms
The primary enzymes responsible for the hydroxylation of B[a]P are the cytochrome P450 (CYP) monooxygenases. researchgate.netd-nb.info These enzymes catalyze the insertion of one atom of molecular oxygen into the B[a]P ring system, resulting in the formation of arene oxides, which can then rearrange to form phenols, such as B[a]P-9-ol. researchgate.netoup.com The hydroxylation of B[a]P can occur at various positions on the molecule, with the formation of 3-hydroxybenzo[a]pyrene (3-OH-B[a]P) and 9-hydroxybenzo[a]pyrene (9-OH-B[a]P) being common. oup.com Benzo(a)pyrene hydroxylation has been observed in various organisms, including yeast and the fungus Pleurotus pulmonarius, where it is a P450-dependent process. nih.govresearchgate.netresearchgate.net
The formation of B[a]P-9-ol is an important step in one of the metabolic activation pathways of B[a]P. It serves as a precursor to 9-hydroxy-B[a]P-4,5-epoxide, a reactive metabolite capable of binding to DNA. mdpi.com The enzymatic systems involved in B[a]P hydroxylation can be found in microsomal and soluble fractions of cells. researchgate.net
Role of Specific CYP Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1) in this compound Generation
Several isoforms of the cytochrome P450 enzyme family are involved in the metabolism of B[a]P, with CYP1A1, CYP1A2, and CYP1B1 playing the most prominent roles. nih.govmdpi.com
CYP1A1: This isoform is highly active in the metabolism of B[a]P and is considered a key enzyme in both its detoxification and activation. nih.govmdpi.com CYP1A1 is inducible by B[a]P itself through the aryl hydrocarbon receptor (AhR) signaling pathway. wikipedia.orgwaocp.org Studies with human recombinant CYP enzymes have shown that CYP1A1 is a major contributor to the formation of B[a]P-9-ol. nih.gov
CYP1B1: This extrahepatic enzyme is also a key player in the metabolic activation of B[a]P. mdpi.comrsc.org Like CYP1A1, CYP1B1 is inducible by polycyclic aromatic hydrocarbons (PAHs) and is overexpressed in many tumors. aacrjournals.org It efficiently catalyzes the oxidation of B[a]P and is involved in the formation of B[a]P-9-ol. nih.govrsc.org In some cases, CYP1B1 has been shown to be more active than CYP1A1 in B[a]P activation. aacrjournals.org
Other CYP isoforms, such as CYP2C19 and CYP3A4, can also contribute to the formation of B[a]P-9-ol, although to a lesser extent than the CYP1 family members. nih.gov The relative contribution of each CYP isoform can vary depending on the tissue and individual genetic polymorphisms. nih.govnih.gov
| CYP Isoform | Role in B[a]P-9-ol Formation | Key Findings |
|---|---|---|
| CYP1A1 | Major contributor | Highly active in B[a]P metabolism and a primary enzyme in B[a]P-9-ol generation. nih.govmdpi.com Its expression is induced by B[a]P. wikipedia.orgwaocp.org |
| CYP1A2 | Minor contributor | Participates in B[a]P metabolism but with lower activity compared to CYP1A1. nih.govoup.com |
| CYP1B1 | Major contributor | A key extrahepatic enzyme in B[a]P activation, efficiently forming B[a]P-9-ol. nih.govmdpi.com Its expression is also inducible. aacrjournals.org |
| CYP2C19 | Lesser contributor | Contributes to B[a]P-9-ol formation, but to a lesser extent than CYP1A1 and CYP1B1. nih.gov |
| CYP3A4 | Lesser contributor | Plays a role in the formation of B[a]P-9-ol. nih.gov |
Phase II Conjugation Pathways and Downstream Processing of this compound
Following their formation in Phase I metabolism, hydroxylated metabolites like B[a]P-9-ol undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of polar endogenous molecules, such as glucuronic acid or sulfate, to the hydroxyl group. nih.govmdpi.com This process increases the water solubility of the metabolites, facilitating their excretion from the body. researchgate.net
Radical Cation and Quinone Pathways in Relation to this compound Metabolism
In addition to the hydroxylation and diol-epoxide pathways, B[a]P can be metabolized through alternative routes involving the formation of radical cations and quinones. nih.govresearchgate.net
The radical cation pathway involves the one-electron oxidation of B[a]P, a reaction that can be catalyzed by CYP enzymes or peroxidases. nih.govnih.gov This creates a highly reactive B[a]P radical cation that can bind to DNA, forming unstable adducts that can lead to apurinic sites. nih.govtandfonline.com The radical cation can also undergo further reactions, including hydroxylation and oxidation, to form quinones. nih.gov
The quinone pathway leads to the formation of B[a]P-diones, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. oup.comnih.gov These quinones can be formed through the oxidation of phenolic metabolites or from the B[a]P radical cation. oup.comnih.gov B[a]P quinones are redox-active molecules that can participate in futile redox cycling. nih.gov This process involves the reduction of the quinone to a semiquinone radical by enzymes like NADPH:quinone oxidoreductase-1 (NQO1), followed by re-oxidation back to the quinone, generating reactive oxygen species (ROS) in the process. nih.govoup.com This production of ROS can lead to oxidative DNA damage. nih.gov
While the formation of B[a]P-9-ol is primarily associated with the hydroxylation pathway, the subsequent metabolism of this phenol (B47542) can intersect with the quinone pathway. The phenolic group can be further oxidized to form quinone structures. The interplay between these different metabolic pathways is complex and determines the ultimate toxicological outcome of B[a]P exposure.
| Pathway | Key Enzymes | Reactive Intermediates | Relationship to B[a]P-9-ol Metabolism |
|---|---|---|---|
| Radical Cation | CYPs, Peroxidases | B[a]P radical cation | An alternative activation pathway to hydroxylation. The radical cation can lead to quinone formation. nih.govnih.gov |
| Quinone | CYPs, Aldo-keto reductases | B[a]P-diones, Semiquinone radicals | B[a]P-9-ol can be a precursor to quinone formation through further oxidation. Quinones can undergo redox cycling, generating ROS. nih.govoup.com |
Molecular Interactions of Benzo a Pyren 9 Ol with Biological Macromolecules
Mechanisms of DNA Adduct Formation by Benzo[a]pyren-9-ol and its Reactive Species
Benzo[a]pyrene (B130552) undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites. This compound is one such metabolite, and it serves as a precursor to reactive epoxides that can covalently bind to DNA.
Depurinating Adduct Formation and Significance in Genomic Integrity
Beyond stable covalent binding, certain benzo[a]pyrene metabolites can form unstable, depurinating DNA adducts. These adducts can spontaneously detach from the DNA backbone, leaving behind apurinic (AP) sites researchgate.netoup.comoup.comepa.govepa.govresearchgate.net. The o-quinone/ROS pathway, involving metabolites like benzo[a]pyrene-7,8-dione, can lead to the formation of these depurinating adducts epa.govepa.gov. The presence of AP sites can disrupt DNA replication and repair processes, leading to mutations and potentially affecting genomic integrity researchgate.netoup.comoup.com. While BPDE is the major contributor to depurinating adducts, the metabolic cascade involving this compound can also contribute to the generation of such DNA lesions.
Structural Characterization of this compound-DNA Adducts
The structural characterization of DNA adducts is crucial for understanding their mutagenic potential. The primary DNA adducts studied are those formed by BPDE, such as 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N2-BPDE) researchgate.netresearchgate.netcam.ac.uk. Analytical techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) are employed to identify and quantify these adducts nih.gov. These methods often involve hydrolyzing the adducts from DNA to release tetraols, which are then analyzed nih.gov. Studies have identified adducts derived from 9-OH-BP-4,5-epoxide, a metabolite originating from this compound, and these have been characterized using MS researchgate.netresearchgate.net. The conformations of these adducts within the DNA helix (e.g., external, base-stacked, intercalated) have also been investigated researchgate.net.
Protein Interactions and Modulation of Cellular Pathways by this compound
Benzo[a]pyrene and its metabolites interact with various cellular proteins, influencing a range of biological pathways, including those involved in detoxification, signaling, and gene regulation.
Ligand-Receptor Binding Studies
Benzo[a]pyrene itself is known to bind to the Aryl hydrocarbon Receptor (AHR), a ligand-activated transcription factor nih.govwikipedia.orgmdpi.comnih.govmdpi.combioscientifica.com. Upon ligand binding, AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and regulates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYPs) wikipedia.orgmdpi.comnih.gov. Benzo[a]pyrene metabolites, including those derived from this compound, can also interact with cellular receptors and other proteins. Molecular docking studies have identified several human proteins that exhibit strong binding affinities for BaP, including the Oxysterol receptor LXR-beta and heat shock protein HSP90-beta mdpi.com. Furthermore, BaP exposure has been linked to alterations in neuroactive ligand-receptor interactions and changes in neurotransmitter receptor gene expression, potentially impacting learning and memory nih.gov.
Enzyme Inhibition and Activation Dynamics
The metabolism of benzo[a]pyrene is a complex process involving both activation (Phase I enzymes) and detoxification (Phase II enzymes) pathways. Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are crucial for the bioactivation of BaP to its carcinogenic metabolites, including BPDE nih.govwikipedia.orgmdpi.comresearchgate.net. This compound is an intermediate in these pathways, and its formation is catalyzed by enzymes like CYP1A1, CYP2C19, and CYP3A4 mdpi.comnih.gov. These enzymes can also further process this compound into reactive epoxides researchgate.net.
The activity and expression of these metabolic enzymes can be modulated by various factors. For instance, BaP can induce the expression of CYP1A1 through AHR activation nih.govwikipedia.orgnih.gov. Conversely, compounds like farnesol (B120207) and silymarin (B1681676) have been shown to suppress CYP and aryl hydrocarbon hydrolase (AHH) activities, while also enhancing detoxification enzymes such as glutathione (B108866) S-transferase (GST) tandfonline.comresearchgate.net. Silymarin, in particular, has been shown to prevent BPDE-DNA adduct formation by modulating signaling pathways that activate detoxifying enzymes researchgate.net. Studies also suggest that CYP1A1 might play a dual role, potentially being involved in both the generation and reduction of BPDE nih.gov.
Data Tables
| Metabolite/Adduct Type | Detection Method / Measurement | Value / Finding | Reference(s) |
| BPDE-type DNA adducts | 32P postlabeling | 420-430 amol/µg DNA (2 days post-exposure) | researchgate.net |
| BPDE-type DNA adducts | 32P postlabeling | 600-830 amol/µg DNA (3 days post-exposure) | researchgate.net |
| BPDE-type DNA adducts | Detection in human tissues | Detected in 39% of 705 samples analyzed | nih.gov |
| BPDE-protein adducts | Detection in human tissues | Detected in 59% of 772 samples analyzed | nih.gov |
| BaP-DNA adducts | Comparison with Sudan I co-exposure | Increased 2.1-fold compared to BaP treatment alone | nih.gov |
| CYP activity (Hepatic) | BaP treatment alone vs. Silymarin co-treatment | BaP induced cytotoxicity; Silymarin reduced BPDE-DNA adduct formation | researchgate.net |
| GST activity (Hepatic) | BaP treatment alone vs. Silymarin co-treatment | BaP significantly decreased GST activity; Silymarin restored GST activity | researchgate.net |
| CYP1A1 expression | BaP treatment vs. Farnesol pretreatment | BaP significantly increased CYP1A1; Farnesol suppressed CYP1A1 | tandfonline.com |
| AHH activity | BaP treatment vs. Farnesol pretreatment | BaP significantly increased AHH activity; Farnesol suppressed AHH activity | tandfonline.com |
| LXR-beta binding affinity | Molecular docking with BaP | -12.7 kcal/mol | mdpi.com |
| HSP90-beta binding affinity | Molecular docking with BaP | -11.7 kcal/mol | mdpi.com |
| BaP-9-ol formation | In vitro with specific CYP enzymes | Major contributor: CYP2C19, CYP3A4, CYP1A1 nih.gov; Intermediate for DNA adducts mdpi.com | mdpi.comnih.gov |
Note: Values presented are derived from studies on benzo[a]pyrene (BaP) and its metabolites, including those related to this compound.
Analytical Methodologies for the Quantification and Characterization of Benzo a Pyren 9 Ol in Research Matrices
Immunochemical Assays for Benzo[a]pyren-9-ol and its Adducts
Enzyme-Linked Immunosorbent Assay (ELISA) Development
ELISA is a widely used immunoassay technique for the quantitative detection of specific compounds. While direct ELISAs for this compound are not extensively detailed in the provided search results, studies have focused on developing ELISAs for benzo[a]pyrene (B130552) itself or its reactive metabolites like benzo[a]pyrene diolepoxide (BPDE)-DNA adducts nih.govnih.gov. For instance, an indirect competitive ELISA (ic-ELISA) has been developed using immunoglobulin Y (IgY) antibodies for the detection of benzo[a]pyrene in various matrices, demonstrating good recovery rates and a limit of detection in the ppb range mdpi.comcabidigitallibrary.orgresearchgate.net. These assays are based on the principle where the target analyte (benzo[a]pyrene) in a sample competes with a labeled analyte for binding to specific antibodies immobilized on a microtiter plate atzlabs.com. The intensity of the color signal generated is inversely proportional to the concentration of the analyte in the sample. While these studies primarily target benzo[a]pyrene, the underlying principles and antibody development strategies could be adapted for other benzo[a]pyrene metabolites, including this compound, if specific antibodies can be generated or if cross-reactivity with existing antibodies is sufficient atzlabs.comoup.com.
Radioisotopic Labeling and Detection Techniques (e.g., 32P-Postlabeling)
Radioisotopic labeling, particularly using ³²P-postlabeling, is a sensitive method for detecting and quantifying DNA adducts formed by carcinogenic compounds like benzo[a]pyrene nih.govoup.comresearchgate.netd-nb.infod-nb.infonih.govnih.gov. Benzo[a]pyrene undergoes metabolic activation to form reactive intermediates, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) and derivatives from further metabolism of 9-hydroxybenzo[a]pyrene (9-OH-BaP), which can covalently bind to DNA researchgate.netd-nb.infonih.govresearchgate.net. The ³²P-postlabeling technique involves enzymatic digestion of DNA, followed by labeling of the adducts with ³²P-ATP and subsequent separation and detection using techniques like thin-layer chromatography (TLC) oup.comnih.govnih.gov.
Research has shown that benzo[a]pyrene metabolism can lead to the formation of multiple DNA adducts. For example, studies have identified adducts derived from BPDE and from the further activation of 9-OH-BaP (which originates from this compound) researchgate.netd-nb.inforesearchgate.net. One study reported that after incubation with rat liver microsomes, benzo[a]pyrene metabolism yielded two major adducts: one from BPDE and another from the further activation of 9-OH-BP, with adducts of 9-OH-BaP-4,5-epoxide being detected at a concentration about a factor of 10 lower than BPDE-type adducts researchgate.netd-nb.info. The ³²P-postlabeling assay has been instrumental in resolving and quantifying these adducts, providing insights into the specific metabolic pathways and the resulting DNA damage oup.comresearchgate.netd-nb.infod-nb.infonih.govresearchgate.net.
Data Table: Benzo[a]pyrene Metabolite Adducts Detected by ³²P-Postlabeling
| Adduct Type | Originating Metabolite/Pathway | Relative Abundance (Approx.) | Detection Method | Reference(s) |
| BPDE-dG adduct | BPDE | Major (e.g., 55%, 86%) | ³²P-postlabeling, TLC | oup.comresearchgate.netd-nb.infonih.govresearchgate.net |
| Adduct from further activation of 9-OH-BP | 9-OH-BP (from this compound) | Major/Minor (e.g., 30%, 10%) | ³²P-postlabeling, TLC | researchgate.netd-nb.inforesearchgate.net |
| Adduct from 9-hydroxy-BaP-4,5-epoxide and dG | 9-OH-BP-4,5-epoxide | Minor (e.g., 10x lower than BPDE) | ³²P-postlabeling, TLC | researchgate.netd-nb.info |
| Adduct common to horseradish peroxidase, microsomes, and nuclei | Various metabolic pathways | Minor (e.g., 2%) | ³²P-postlabeling, TLC | nih.gov |
Note: Relative abundance percentages are indicative and can vary based on experimental conditions and specific tissues analyzed.
Environmental Formation and Biological Fate of Benzo a Pyren 9 Ol
Research on the Environmental Transformation of Benzo[a]pyrene (B130552) to Benzo[a]pyren-9-ol
The transformation of benzo[a]pyrene into various metabolites, including this compound, is primarily mediated by enzymatic processes within biological systems, rather than direct environmental abiotic transformation into this specific hydroxylated form. Benzo[a]pyrene undergoes metabolic activation through a series of reactions catalyzed by cytochrome P450 (CYP) enzymes. These enzymes, particularly CYP1A1, CYP2C19, and CYP3A4, play significant roles in the hydroxylation and oxidation of BaP biorxiv.orgnih.govfrontiersin.orgwm.eduplos.orgnih.govmdpi.comosti.govnih.govucanr.eduunl.edu.
This compound is identified as one of the hydroxylated metabolites formed during the biotransformation of BaP mdpi.com. This metabolic pathway is critical, as it can lead to the formation of reactive intermediates, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). BPDE is considered the ultimate carcinogen of BaP, capable of forming DNA adducts that can initiate mutations and contribute to carcinogenesis nih.govwm.eduplos.orgnih.govnih.govucanr.edubiorxiv.org. While environmental processes like photodegradation can break down BaP, the specific formation of BaP-9-ol is predominantly a result of biological metabolism following exposure mdpi.comresearchgate.net.
Biological Fate and Distribution of this compound in Model Systems
The biological fate of benzo[a]pyrene and its metabolites, including this compound, involves uptake, distribution, metabolism, and elimination within organisms and their associated microbial communities. While direct studies on the specific biological fate and distribution of this compound are less prevalent in the examined literature, its role as a metabolite of BaP places it within the broader context of BaP's toxicokinetics and interactions.
Uptake and Elimination Dynamics in Biological Systems
The uptake and elimination dynamics of benzo[a]pyrene have been studied in various model systems. Benzo[a]pyrene, being a lipophilic compound, readily partitions into biological membranes. Cellular uptake is often described as a spontaneous physical partitioning phenomenon, occurring rapidly with short halftimes, and can be facilitated by lipoproteins acting as carriers nih.gov. Studies in aquatic invertebrates, such as isopods and mussels, have quantified assimilation rates and uptake kinetics, indicating that BaP is available for uptake from both dietary and aqueous sources nih.govresearchgate.net.
Elimination of BaP and its metabolites is influenced by an organism's metabolic capacity. While vertebrates generally possess efficient enzymatic systems for metabolizing and excreting BaP, invertebrates may exhibit less efficient elimination of certain PAH metabolites wm.edu. The elimination rate constant and half-life of BaP have been determined in various species, suggesting relatively rapid clearance in some models, contributing to lower residue levels in field organisms nih.govresearchgate.net. For instance, in isopods, an elimination rate constant of 1.1/day and a half-life ranging from 0.4 to 1.3 days have been reported nih.gov. Similarly, depuration half-lives for BaP in fish have been documented researchgate.net.
Table 1: Uptake and Elimination Dynamics of Benzo[a]pyrene in Model Organisms
| Parameter | Value | Model Organism/System | Reference |
| Assimilation Rate | 2.9 µg/g dwt/day | Isopods (Porcellio scaber) | nih.gov |
| Assimilation Efficiency | 20% to 40% of ingested BaP | Isopods (Porcellio scaber) | nih.gov |
| Elimination Rate Constant | 1.1/day | Isopods (Porcellio scaber) | nih.gov |
| Elimination Half-life | 0.4 to 1.3 days | Isopods (Porcellio scaber) | nih.gov |
| Uptake Rate Constant | 6.37 L/g/d | Green mussel (Perna viridis) | researchgate.net |
| Aqueous Phase Absorption Efficiency | 6.6% to 8.8% | Green mussel (Perna viridis) | researchgate.net |
| Uptake Rate Constant | 18/hr | Zebrafish (Brachydanio rerio) | researchgate.net |
| Depuration Half-life | 138 hours | Zebrafish (Brachydanio rerio) | researchgate.net |
Note: The data presented in this table pertains to the parent compound, Benzo[a]pyrene, as specific quantitative data for the uptake and elimination dynamics of this compound were not extensively detailed in the reviewed literature.
Impact on Microbiota Metabolic Activity and Transcriptome
Research specifically detailing the impact of this compound on microbiota metabolic activity and transcriptome is limited in the provided sources. However, significant research exists on the effects of the parent compound, benzo[a]pyrene (BaP), on gut microbiota. Studies have demonstrated that BaP exposure can alter the metabolic activity and gene expression profiles of the human gut microbiota, even without causing substantial changes in microbial structure biorxiv.orgnih.govfrontiersin.orgmdpi.com.
BaP exposure has been shown to induce dose-dependent shifts in the microbial volatolome (volatile organic compounds produced by microbes) and impact the metatranscriptome. Specifically, transcript levels related to pathways such as vitamin and cofactor metabolism, cell wall compound metabolism, DNA repair and replication systems, and aromatic compound metabolism were observed to be upregulated. Conversely, pathways associated with glycolysis-gluconeogenesis and bacterial chemotaxis toward simple carbohydrates were downregulated biorxiv.orgnih.govfrontiersin.orgmdpi.com. These alterations suggest that BaP can significantly influence microbial metabolic functions.
Furthermore, the aryl hydrocarbon receptor (AhR), a key pathway in BaP metabolism, also interacts with microbial metabolites like tryptophan, potentially mediating shifts in gut microbiome composition and host metabolism osti.govd-nb.info. The lipophilic nature of BaP can also affect bacterial cell membranes, potentially leading to dysbiosis and impacting gut health mdpi.com. While these findings focus on BaP, its metabolite, this compound, may also contribute to or be influenced by these interactions within the complex gut ecosystem.
Compound List:
Benzo[a]pyrene (BaP)
this compound (BaP-9-ol)
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)
Benzo[a]pyrene-7,8-epoxide
Benzo[a]pyrene-7,8-dihydrodiol
Benzo[a]pyrene-4,5-diol
Benzo[a]pyrene-9,10-diol
3-hydroxybenzo[a]pyrene
9-hydroxybenzo[a]pyrene
Benzo[a]pyrene-3,6-quinone
Benzo[a]pyrene-6,12-quinone
Benzo[a]pyrene-9-phenol
7-hydroxybenzo[a]pyrene
Tetrols
Glucuronides
Sulfate esters
Glutathione (B108866) conjugates
Enzyme Induction and Xenobiotic Receptor Modulation by Benzo a Pyren 9 Ol
Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression Induction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in the cellular response to xenobiotics, including PAHs like benzo[a]pyrene (B130552) waocp.orgresearchgate.netaopwiki.orgresearchgate.netbiomolther.orgaopwiki.orgnih.govca.govfrontiersin.orgmdpi.comresearchgate.netnih.gov. Benzo[a]pyrene is recognized as a potent ligand for AhR, binding to it and inducing a conformational change that facilitates its translocation from the cytoplasm to the nucleus nih.govfrontiersin.orgmdpi.comnih.gov. In the nucleus, the activated AhR dimerizes with the AhR Nuclear Translocator (ARNT) protein aopwiki.orgfrontiersin.orgmdpi.comnih.govnih.gov. This AhR-ARNT complex then binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes nih.govfrontiersin.org.
The primary consequence of AhR activation by B[a]P is the transcriptional upregulation of a suite of genes involved in xenobiotic metabolism, particularly those encoding Phase I enzymes like cytochrome P450 (CYP) proteins waocp.orgresearchgate.netresearchgate.netaopwiki.orgnih.govfrontiersin.orgmdpi.comnih.govmdpi.com. Benzo[a]pyren-9-ol, as a metabolite formed during the initial stages of B[a]P biotransformation, is part of this metabolic cascade that is influenced by AhR signaling. The metabolic activation pathway involving intermediates like BaP-9-ol is critical for generating the ultimate carcinogenic metabolites of B[a]P, such as BPDE, which can form DNA adducts mdpi.commdpi.comnih.govcam.ac.ukresearchgate.net. Therefore, while B[a]P directly activates AhR, the resulting metabolic products, including BaP-9-ol, are integral to the downstream cellular effects mediated by this receptor. Studies have shown that B[a]P can increase AhR and CYP1A1 expression by more than twofold in human skin researchgate.net.
Modulation of Cytochrome P450 Enzyme Expression and Activity
Cytochrome P450 (CYP) enzymes, particularly isoforms within the CYP1 family, are crucial for the metabolic activation of benzo[a]pyrene waocp.orgmdpi.commdpi.comnih.govcam.ac.ukresearchgate.netmdpi.comnih.govnih.govmdpi.comoup.combioline.org.broup.com. Benzo[a]pyrene acts as an inducer of CYP1A1, CYP1A2, and CYP1B1, enzymes responsible for the initial oxidation of B[a]P waocp.orgmdpi.commdpi.comnih.govcam.ac.ukresearchgate.netmdpi.comnih.govnih.govmdpi.comoup.combioline.org.broup.com. This enzymatic activity converts B[a]P into various metabolites, including phenols, epoxides, and dihydrodiols. This compound (BaP-9-ol) is one such intermediate metabolite formed through CYP-mediated hydroxylation of B[a]P mdpi.commdpi.comnih.govcam.ac.ukresearchgate.net.
These CYP-catalyzed reactions are essential for the bioactivation of B[a]P. For instance, CYP1A1 is highly efficient in metabolizing B[a]P, leading to the formation of B[a]P-7,8-epoxide and subsequently B[a]P-trans-7,8-dihydrodiol. This dihydrodiol can then be further epoxidized to the highly reactive and genotoxic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which readily forms DNA adducts nih.govmdpi.com. BaP-9-ol itself is also a precursor to other reactive intermediates, such as 9-hydroxy-BaP-4,5-epoxide, which can also adduct DNA nih.gov. The induction of CYP enzymes by B[a]P thus facilitates the production of these harmful metabolites, with BaP-9-ol being a key player in this activation cascade.
Table 1: Benzo[a]pyrene-Induced Modulation of Cytochrome P450 Enzymes
| Enzyme | Tissue/Cell Type | Induction Fold Change (approx.) | Reference |
| CYP1A1 | Human Skin | >2-fold | researchgate.net |
| CYP1A1 | Mouse Lung | 5-fold | oup.com |
Influence on Phase II Detoxification Enzymes
Phase II detoxification enzymes play a critical role in conjugating xenobiotic metabolites, including those derived from benzo[a]pyrene, making them more water-soluble and facilitating their excretion from the body mdpi.commdpi.commdpi.compsu.edu. Benzo[a]pyrene exposure has been shown to induce the expression and activity of several Phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs) mdpi.comcam.ac.ukbiomolther.orgmdpi.comnih.govmdpi.compsu.edunih.govnih.govaacrjournals.orginchem.orgnih.govaacrjournals.orgacs.orgacs.org.
NQO1, for example, is induced by B[a]P and is involved in the detoxification of quinone metabolites, thereby protecting cells against oxidative stress and DNA damage cam.ac.ukbiomolther.orgnih.govnih.govaacrjournals.orgaacrjournals.org. Glutathione S-transferases (GSTs) conjugate glutathione to electrophilic B[a]P metabolites, including those derived from BaP-9-ol, thereby reducing their reactivity and potential to form DNA adducts mdpi.commdpi.compsu.edunih.govacs.orgacs.org. Studies have reported significant induction of various GST isoforms by B[a]P. For instance, GSTA2 showed 2.0 to 3.3-fold increases, and GSTP1 showed 2.3 to 2.5-fold increases in activity following B[a]P treatment in murine hepatic systems nih.govacs.org.
The induction of these Phase II enzymes by B[a]P is generally considered a protective mechanism, aimed at detoxifying the reactive metabolites generated during Phase I metabolism, which includes intermediates like BaP-9-ol.
Table 2: Benzo[a]pyrene-Induced Modulation of Phase II Enzymes
| Enzyme | Tissue/Cell Type | Induction (Fold Change) | Reference |
| GSTA2 | Murine Hepatic | 2.0 - 3.3 | nih.govacs.org |
| GSTP1 | Murine Hepatic | 2.3 - 2.5 | nih.govacs.org |
| NQO1 | Various | Induced | cam.ac.ukbiomolther.orgnih.govnih.govaacrjournals.orgaacrjournals.org |
| UGT | Various | Induced | mdpi.comnih.govpsu.eduinchem.org |
Computational and Theoretical Modeling of Benzo a Pyren 9 Ol Interactions and Pharmacokinetics
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzo[a]pyren-9-ol, docking simulations are employed to identify potential protein targets and elucidate the specific interactions that govern binding affinity. While direct studies on this compound are limited, research on the parent compound, benzo[a]pyrene (B130552) (BaP), provides significant insights into how its metabolites might interact with cellular proteins.
Inverse molecular docking studies have been performed with BaP against hundreds of human proteins to identify potential targets. mdpi.com These simulations calculate a binding affinity score, indicating the strength of the interaction. Lower scores typically suggest a more favorable binding. Through this approach, several proteins have been identified as potential targets for BaP, including superoxide (B77818) dismutase 3 (SOD3) and glutathione (B108866) peroxidase 4 (GPX4). nih.gov Further studies have investigated BaP's interaction with specific proteins like Liver X receptor beta (LXR-β), Heat shock protein 90 (HSP90α and HSP90β), and Protein Kinase B (AKT1). mdpi.com The interactions are predominantly hydrophobic and involve π-stacking, which is characteristic of polycyclic aromatic hydrocarbons. mdpi.com For instance, molecular docking has been used to investigate the interaction mechanism of BaP with dioxygenase, suggesting an initial oxidation at the C4–C5 positions within the enzyme's active cavity. rsc.org
Table 1: Molecular Docking Findings for Benzo[a]pyrene and its Metabolites
| Ligand | Protein Target | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Benzo[a]pyrene (BaP) | LXR-β, HSP90α, HSP90β, AKT1 | Not Specified | Hydrophobic, π-stacking | mdpi.com |
| Benzo[a]pyrene (BaP) | Dioxygenase | Not Specified (active cavity) | Not Specified | rsc.org |
| Benzo[a]pyrene (BaP) | SOD3, GPX4 | Not Specified | Not Specified | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Mechanisms
Following molecular docking, molecular dynamics (MD) simulations are often used to study the physical movements of atoms and molecules over time. This technique provides a dynamic view of the protein-ligand complex, assessing its conformational stability and revealing the intricate mechanisms of binding. acs.org
MD simulations performed on complexes of BaP with proteins like LXR-β and HSP90 have confirmed high conformational stability. mdpi.com These simulations show that the ligand remains stably bound within the protein's active site, primarily through hydrophobic and π-stacking interactions. mdpi.com By tracking the movements and interactions over nanoseconds, researchers can understand how the protein structure might adapt to the ligand and the persistence of key binding interactions. This information is crucial for validating the static predictions from molecular docking and provides a more realistic representation of the binding event in a physiological environment. mdpi.comacs.org Except for the protein AKT1, which showed less stability, the complexes of BaP with other identified proteins were found to be conformationally stable. mdpi.com
Table 2: Summary of Molecular Dynamics Simulation Findings for Benzo[a]pyrene Complexes
| Protein-Ligand Complex | Simulation Outcome | Key Finding | Reference |
|---|---|---|---|
| BaP with LXR-β, HSP90α, HSP90β | High conformational stability | Validates docking predictions and confirms stable binding. | mdpi.com |
| BaP with AKT1 | Lower conformational stability | Suggests a more transient or less stable interaction. | mdpi.com |
Physiologically-Based Pharmacokinetic (PBPK) Modeling of Metabolite Kinetics
Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. researchgate.net These models integrate physiological parameters (like blood flow and organ volumes) with compound-specific data to predict the concentration of a substance and its metabolites over time in various tissues. researchgate.netnih.gov
PBPK models have been developed for BaP and its hydroxylated metabolites, such as 3-hydroxybenzo[a]pyrene (3-OHBaP), which serves as a close analog for this compound. nih.govtandfonline.com These models typically include compartments representing key organs and tissues, including the liver, lungs, kidneys, adipose tissue, skin, and blood. tandfonline.comnih.gov The models for BaP metabolites incorporate processes like hepatic and pulmonary metabolism. nih.govosti.gov Simulations using these models have shown that while the parent BaP may accumulate in adipose tissue, the metabolite 3-OHBaP reaches a steady state in all tissues more quickly. researchgate.netnih.gov Such models are crucial for understanding how factors like age can affect the pharmacokinetics of these compounds, with studies indicating that newborns may have the highest concentrations of 3-OHBaP, suggesting greater susceptibility. researchgate.netnih.gov
Table 3: Key Components of PBPK Models for BaP and its Metabolites
| Model Component | Description | Relevance to Metabolite Kinetics | Reference |
|---|---|---|---|
| Tissue Compartments | Includes blood, liver, lung, fat, kidney, skin, and perfused tissues. | Allows for prediction of metabolite distribution and concentration in specific organs. | tandfonline.comnih.gov |
| Metabolism Parameters | Describes rates of metabolic conversion in organs like the liver and lungs. | Crucial for simulating the formation and clearance of metabolites like 3-OHBaP. | osti.gov |
| Partition Coefficients | Estimates how the compound and its metabolites distribute between tissues and blood. | Determines the extent of tissue accumulation. | osti.gov |
| Age-Specific Parameters | Accounts for physiological and biochemical differences across different age groups. | Helps in assessing susceptibility in vulnerable populations, such as newborns. | researchgate.netnih.gov |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules. asianpubs.org These methods can predict molecular reactivity, reaction mechanisms, and energy barriers, providing fundamental insights into the chemical behavior of compounds like this compound. asianpubs.orgmdpi.com
For polycyclic aromatic hydrocarbons and their metabolites, quantum calculations can elucidate the thermodynamics and kinetics of their formation and subsequent reactions. mdpi.com By calculating properties such as the distribution of electron density and the energies of different molecular orbitals, researchers can predict which sites on the molecule are most susceptible to attack by enzymes or to forming covalent bonds with biological macromolecules like DNA. For example, quantum chemical calculations have been used to show that BaP can undergo intersystem crossing to triplet states after photoexcitation, which can then react with oxygen to produce reactive oxygen species. nih.gov Such calculations are vital for understanding the mechanisms of toxicity and for predicting the ultimate carcinogenic potential of different metabolites. mdpi.comnih.gov
Table 4: Applications of Quantum Chemical Calculations in Reactivity Prediction
| Calculation Method | Predicted Property | Significance for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction pathways, energy barriers, thermodynamics | Elucidates the mechanisms of formation and metabolic activation. | asianpubs.orgmdpi.com |
| Time-Dependent DFT (TD-DFT) | Excited state properties, photochemistry | Predicts photoreactivity and the potential to form reactive oxygen species upon light exposure. | nih.gov |
| Hartree-Fock (HF) Method | Electronic structure, transition states | Identifies intermediates and energy requirements for metabolic reactions. | asianpubs.org |
Emerging Research Areas and Future Perspectives for Benzo a Pyren 9 Ol Studies
Investigation of Benzo[a]pyren-9-ol in Novel Biological Models
To better understand the metabolic activation and toxicological effects of benzo[a]pyrene (B130552) and its metabolites, researchers are moving beyond traditional two-dimensional cell cultures and conventional animal models. The use of novel biological systems is providing more physiologically relevant insights into human and ecosystem health.
One promising area is the use of human tissue organoids . These three-dimensional cultures, derived from stem cells, self-assemble into structures that mimic the architecture and function of human organs. mdpi.comnih.govcam.ac.uk A study investigating the metabolism of benzo[a]pyrene in organoids derived from human gastric, pancreas, liver, colon, and kidney tissues demonstrated their capacity to metabolize the parent compound, as evidenced by the upregulation of xenobiotic-metabolizing enzyme genes like CYP1A1 and the formation of DNA adducts. mdpi.comnih.govcam.ac.uk The detection of key metabolites such as BaP-t-7,8-dihydrodiol in these organoid types confirms their metabolic competency and highlights their potential for studying tissue-specific carcinogenesis and genetic toxicology. mdpi.comnih.gov
The zebrafish (Danio rerio) has also emerged as a powerful in vivo model for studying the effects of benzo[a]pyrene exposure. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Zebrafish embryos are particularly valuable for developmental toxicity studies due to their rapid external development and optical transparency. Research has shown that developmental exposure to benzo[a]pyrene can lead to behavioral impacts in larvae and impair learning in adult zebrafish. nih.gov Furthermore, studies using zebrafish have investigated the cardiovascular toxicity of benzo[a]pyrene, demonstrating effects such as reduced heartbeat rate and blood flow. nih.govresearchgate.net This model is also being used to explore the endocrine-disrupting effects of benzo[a]pyrene on the hypothalamo-pituitary-gonadal axis and its impact on bone development and regeneration. mdpi.comresearchgate.net
These novel models offer significant advantages in studying the metabolism and toxicity of benzo[a]pyrene, providing more human-relevant data and allowing for higher-throughput screening of potential health effects.
Integration of Multi-Omics Approaches in Metabolite Research
The complexity of biological responses to xenobiotics like benzo[a]pyrene necessitates a holistic approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is becoming increasingly crucial for a comprehensive understanding of the mechanisms of action of benzo[a]pyrene and its metabolites.
A multi-omics network toxicology approach has been employed to investigate the role of benzo[a]pyrene in complex diseases such as ovarian cancer. nih.gov Such studies integrate data from various omics platforms with gut microbiota analysis and Mendelian randomization to build comprehensive networks that link environmental exposure to disease pathogenesis. nih.gov This approach helps in identifying key molecular targets and understanding the interplay between the host's genetic and metabolic landscape and environmental factors.
Toxicogenomics, the study of how genomes respond to environmental stressors, is being integrated into human health risk assessments for compounds like benzo[a]pyrene. researchgate.net By analyzing gene expression changes in response to exposure, researchers can identify mechanisms of toxicity and derive quantitative points of departure for risk assessment. researchgate.net This integration of high-content genomic data provides a more mechanistic basis for understanding and regulating exposure to harmful chemicals.
Furthermore, multi-omics approaches are shedding light on the intricate relationship between benzo[a]pyrene exposure, the gut microbiome, and human health. mdpi.com Studies are exploring how benzo[a]pyrene can induce dysbiosis, an imbalance in the gut microbial community, and how this, in turn, can influence host metabolism and disease susceptibility. mdpi.com The integration of metabolomics with microbiome data is key to understanding these complex interactions.
The table below summarizes the application of various omics technologies in benzo[a]pyrene research:
| Omics Approach | Application in Benzo[a]pyrene Research | Key Findings |
| Genomics | Identifying genetic susceptibility to benzo[a]pyrene-induced toxicity. | Polymorphisms in genes like CYP1A1 can influence individual responses. |
| Transcriptomics | Analyzing changes in gene expression following benzo[a]pyrene exposure to understand mechanisms of action. | Upregulation of genes involved in xenobiotic metabolism and DNA damage response. mdpi.com |
| Proteomics | Studying alterations in protein expression and function to identify biomarkers of exposure and effect. | Changes in the expression of proteins involved in oxidative stress and cell cycle control. |
| Metabolomics | Profiling changes in endogenous metabolites to understand metabolic reprogramming and identify biomarkers. | Alterations in lipid metabolism and energy pathways. mdpi.comnih.gov |
| Microbiomics | Investigating the impact of benzo[a]pyrene on the gut microbiota composition and function. | Benzo[a]pyrene exposure can lead to gut dysbiosis, potentially contributing to systemic health effects. mdpi.com |
Development of Advanced Bioanalytical Tools for this compound Profiling
Accurate and sensitive detection of benzo[a]pyrene and its metabolites, including this compound, in various biological and environmental matrices is fundamental to exposure assessment and mechanistic studies. The development of advanced bioanalytical tools is continuously improving the ability to profile these compounds at trace levels.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a highly sensitive and specific technique for the quantification of benzo[a]pyrene metabolites in human samples. nih.gov For instance, a validated GC-MS/MS method allows for the quantification of urinary benzo[a]pyrene tetrol, a hydrolysis product of the ultimate carcinogen BPDE, at very low concentrations. nih.gov This level of sensitivity is crucial for biomonitoring studies in both occupationally and environmentally exposed populations.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for the determination of hydroxylated benzo[a]pyrene metabolites in urine. uzh.ch These methods often involve sophisticated sample preparation techniques, such as solid-phase extraction, to isolate the analytes from complex biological matrices. The use of isotopically labeled internal standards in LC-MS/MS analysis ensures high accuracy and precision. uzh.ch
To address the challenges of complex sample matrices and the need for rapid and efficient extraction, innovative sample preparation methods are being developed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has been adapted for the determination of benzo[a]pyrene in challenging food matrices like bread. nih.gov This approach simplifies the extraction and cleanup process, reducing solvent consumption and analysis time.
Furthermore, novel spectroscopic techniques are being explored to overcome challenges such as the co-elution of isomers in chromatographic separations. Room-temperature fluorescence excitation–emission matrices (RTF-EEMs) combined with parallel factor analysis (PARAFAC) offer a rapid and unambiguous method for the determination of co-eluting polycyclic aromatic hydrocarbons (PAHs) in HPLC fractions, eliminating the need for further chromatographic separation. mdpi.comnih.gov
Cross-Disciplinary Research on this compound in Environmental Health Contexts
Understanding the full impact of this compound and its parent compound on human and environmental health requires a cross-disciplinary approach that integrates toxicology, environmental science, epidemiology, and risk assessment.
Benzo[a]pyrene is a ubiquitous environmental pollutant found in the air, water, and soil, primarily from the incomplete combustion of organic materials. nih.govmdpi.com Cross-disciplinary research is crucial for tracking the fate and transport of benzo[a]pyrene in the environment and for modeling human exposure through various pathways, including inhalation, ingestion, and dermal contact. mdpi.com Multimedia fugacity models are being used to assess the human health risks associated with industrial emissions of benzo[a]pyrene in urban areas. mdpi.com
A significant area of cross-disciplinary focus is the interaction between benzo[a]pyrene and the gut microbiome . mdpi.com Research in this area combines microbiology, toxicology, and immunology to investigate how benzo[a]pyrene-induced changes in the gut microbiota can influence systemic health, including inflammation and metabolic disorders. mdpi.com This research also considers the synergistic toxic effects of co-exposure to benzo[a]pyrene and other environmental contaminants like microplastics. mdpi.com
Benzo[a]pyrene is also recognized as an endocrine-disrupting chemical (EDC) , and its effects on hormonal systems are an active area of investigation. mdpi.com This research integrates endocrinology and toxicology to understand how benzo[a]pyrene can interfere with the synthesis, secretion, and action of hormones, potentially leading to reproductive and developmental problems. The zebrafish model is proving to be a valuable tool in these investigations. mdpi.com
The table below provides an overview of key cross-disciplinary research areas involving benzo[a]pyrene:
| Disciplinary Intersection | Research Focus | Key Questions |
| Environmental Science & Toxicology | Fate, transport, and ecological impact of benzo[a]pyrene. | How does benzo[a]pyrene move through different environmental compartments and what are its effects on various organisms? |
| Toxicology & Microbiology | Interaction of benzo[a]pyrene with the gut microbiome. | How does benzo[a]pyrene alter the composition and function of the gut microbiota, and what are the health consequences? mdpi.com |
| Epidemiology & Exposure Science | Assessing human exposure and associated health risks in different populations. | What are the major sources of benzo[a]pyrene exposure for the general population and for specific occupational groups, and what are the links to chronic diseases? |
| Endocrinology & Developmental Biology | Endocrine-disrupting effects of benzo[a]pyrene. | How does benzo[a]pyrene interfere with hormone signaling pathways and what are the consequences for development and reproduction? mdpi.com |
| Risk Assessment & Public Health | Developing strategies to mitigate the health risks of benzo[a]pyrene exposure. | What are the safe levels of exposure to benzo[a]pyrene and what regulatory actions are needed to protect public health? |
Q & A
Q. What are the established synthetic routes for benzo[a]pyren-9-ol, and how do reaction conditions influence yield?
this compound is synthesized via multi-step organic reactions, including Suzuki-Miyaura coupling and Wittig reactions. For example, coupling 2-bromobenzene-1,3-dialdehyde with a boronate ester using Pd(PPh₃)₄ catalyst forms a dialdehyde intermediate, followed by acid-catalyzed cyclization and demethylation with BBr₃ . Reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) critically affect isomer ratios (E/Z) and final yield. Optimization requires rigorous control of anhydrous conditions and stoichiometric precision .
Q. How is this compound metabolically activated to form DNA adducts, and what analytical methods validate this process?
Metabolic activation involves cytochrome P450 enzymes (e.g., CYP1A1) oxidizing this compound to reactive diol epoxides (e.g., BPDE), which bind DNA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ³²P-postlabeling assays are standard methods to quantify DNA adducts. Researchers must validate adduct specificity using isotope-labeled internal standards (e.g., ¹³C₄-labeled metabolites) to distinguish background noise .
Q. What experimental models are recommended for assessing this compound toxicity, and how are exposure protocols standardized?
Rodent dermal application and zebrafish aqueous exposure are common models. Dose standardization is critical: in zebrafish studies, concentrations (e.g., 0.1–10 µg/L) are calibrated to mimic environmental exposure, with endpoints like CYP1A induction and histopathological analysis . Positive controls (e.g., aflatoxin B1) and sham-treated cohorts ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data across different experimental models?
Discrepancies often arise from interspecies metabolic differences or exposure routes. A systematic approach involves:
- Applying the SYRINA framework for integrated evidence assessment, weighing mechanistic data (e.g., DNA adduct formation in human cell lines) against in vivo tumorigenicity .
- Cross-referencing IARC monographs and EPA IRIS databases to evaluate dose-response concordance across species .
- Using probabilistic risk assessment models to quantify uncertainty in extrapolating animal data to humans .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Advanced SAR requires regioselective functionalization. Techniques include:
- Oxidative ring-opening of 9H-fluoren-9-ols with IBX (o-iodoxybenzoic acid) to introduce hydroxyl or carbonyl groups at specific positions .
- Isotopic labeling (e.g., ¹³C) to track metabolic fate in vivo, ensuring synthetic routes preserve isotopic integrity during demethylation steps .
- Computational modeling (DFT or molecular docking) to predict reactive sites before experimental validation .
Q. How should researchers design studies to investigate immunomodulatory effects of this compound, and what are common pitfalls?
- Hypothesis-driven design : Use the PICO framework to define Population (e.g., zebrafish), Intervention (dose range), Comparison (control cohorts), and Outcomes (e.g., NLR pathway activation) .
- Pitfalls to avoid :
- Inadequate controls for environmental PAH contamination.
- Overreliance on transcriptomic data without functional validation (e.g., knockouts or inhibitor assays) .
- Ethical non-compliance in vertebrate studies; follow ARRIVE guidelines for humane endpoints .
Q. What methodologies are robust for systematic reviews of this compound’s environmental impact?
- Literature screening : Use EPA’s IRIS protocol, combining databases (e.g., PubMed, Web of Science) with manual backward-forward citation tracking .
- Inclusion criteria : Prioritize studies with analytical method validation (e.g., HPLC-UV/MS detection limits) and explicit exposure metrics (e.g., ng/L in water) .
- Data synthesis : Meta-analysis tools (e.g., RevMan) can pool effect sizes, but heterogeneity (e.g., soil vs. aquatic matrices) requires random-effects models .
Methodological Guidance
Q. How should researchers address ethical challenges in studies involving this compound’s human health risks?
- Participant selection : Use stratified sampling to avoid confounding by occupation (e.g., firefighters) or lifestyle (smokers). Obtain informed consent with explicit disclosure of carcinogenic risks .
- Safety protocols : Follow NIH guidelines for handling genotoxic compounds (e.g., double-gloving, HEPA-filtered hoods) .
Q. What statistical approaches are recommended for dose-response modeling of this compound toxicity?
- Benchmark dose (BMD) modeling : Preferred over NOAEL/LOAEL for quantifying low-dose risks. Use EPA’s BMDS software with log-logistic or multistage models .
- Confounder adjustment : Include covariates like CYP1A1 polymorphism status in regression models to isolate compound-specific effects .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Supplementary Materials : Publish HPLC chromatograms, NMR spectra (¹H/¹³C), and synthetic step yields. Reference IR, UV-Vis, and HRMS data for compound verification .
- FAIR Data Principles : Deposit raw datasets in repositories (e.g., Zenodo) with unique DOIs and metadata tags (e.g., “PAH toxicity”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
